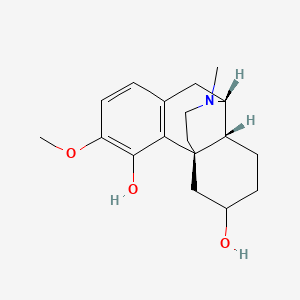
3-Methoxy-17-methylmorphinan-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-methylmorphinan-4,6-diol is a chemical compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylmorphinan-4,6-diol typically involves the following steps:
Starting Material: The synthesis often begins with a precursor such as thebaine or codeine.
Methoxylation: Introduction of the methoxy group at the 3-position.
Reduction: Reduction of the double bonds in the morphinan structure.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
High-Pressure Reactors: To ensure complete reduction and hydroxylation under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-17-methylmorphinan-4,6-diol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated morphinans, ethers.
Aplicaciones Científicas De Investigación
3-Methoxy-17-methylmorphinan-4,6-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-17-methylmorphinan-4,6-diol involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also affects the κ-opioid and δ-opioid receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: A less potent opiate used primarily as a cough suppressant.
Dihydrocodeine: A semi-synthetic derivative with similar properties to codeine.
Uniqueness
3-Methoxy-17-methylmorphinan-4,6-diol is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct pharmacological properties compared to other morphinans. Its ability to interact with multiple opioid receptors makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
85201-34-9 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1 |
Clave InChI |
SADZCZSUWMSOCW-HWSKEQOTSA-N |
SMILES isomérico |
CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
SMILES canónico |
CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



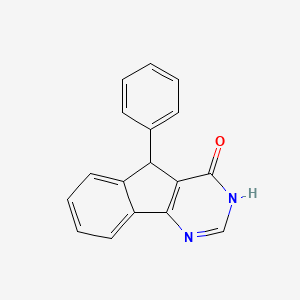
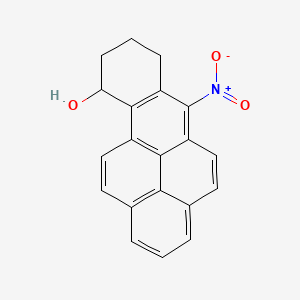
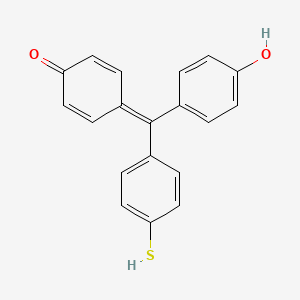
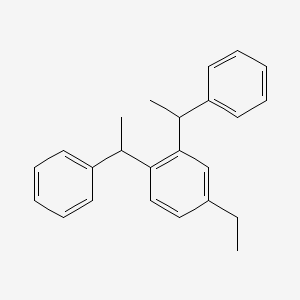
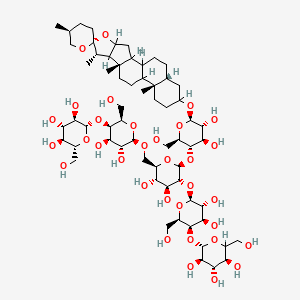

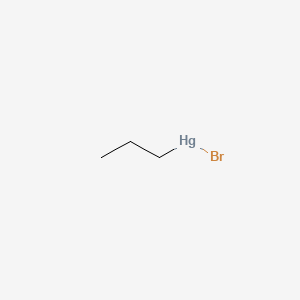

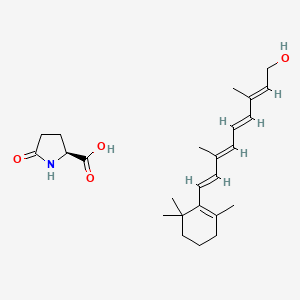
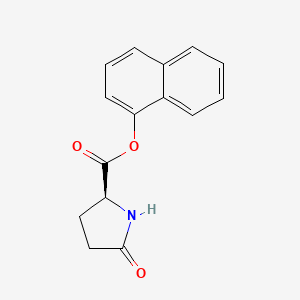

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)

